molecular formula C8H13NO2 B13191191 6-Oxa-8-azaspiro[4.5]decan-7-one

6-Oxa-8-azaspiro[4.5]decan-7-one

Cat. No.: B13191191
M. Wt: 155.19 g/mol
InChI Key: VWGPAJLFXYACKI-UHFFFAOYSA-N
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Description

6-Oxa-8-azaspiro[45]decan-7-one is a spirocyclic compound that features a unique structural motif combining an oxygen and nitrogen atom within a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-8-azaspiro[4.5]decan-7-one can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction typically requires the use of a base, such as potassium carbonate, and is conducted in an organic solvent like acetonitrile. The reaction mixture is heated to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-Oxa-8-azaspiro[4.5]decan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-Oxa-8-azaspiro[4.5]decan-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Oxa-8-azaspiro[4.5]decan-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor by occupying the active site of an enzyme, preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxa-8-azaspiro[4.5]decan-7-one stands out due to its specific spirocyclic structure, which imparts unique properties such as rigidity and stability. These characteristics make it a valuable scaffold in drug design and materials science.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

6-oxa-8-azaspiro[4.5]decan-7-one

InChI

InChI=1S/C8H13NO2/c10-7-9-6-5-8(11-7)3-1-2-4-8/h1-6H2,(H,9,10)

InChI Key

VWGPAJLFXYACKI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCNC(=O)O2

Origin of Product

United States

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